molecular formula C16H23NO3 B12289826 N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

Cat. No.: B12289826
M. Wt: 277.36 g/mol
InChI Key: NHNKXHOSEOOXLP-UHFFFAOYSA-N
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Description

N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide is a chemical compound with the molecular formula C16H23NO3 and a molecular weight of 277.36 g/mol. It is an impurity of Ramelteon, a potent and selective agonist at melatonin MT1/MT2 receptors. Ramelteon is a medication used to treat insomnia by mimicking the effects of melatonin.

Preparation Methods

The synthesis of N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide involves several steps. The starting materials typically include 2,3-dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-yl and propanamide. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other compounds, particularly in the production of Ramelteon.

    Biology: It is studied for its interactions with melatonin receptors and its potential effects on biological rhythms.

    Medicine: As an impurity of Ramelteon, it is relevant in the study of sleep disorders and the development of sleep aids.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide involves its interaction with melatonin receptors (MT1 and MT2). These receptors are involved in the regulation of the sleep-wake cycle. By binding to these receptors, the compound mimics the effects of melatonin, promoting sleep and regulating circadian rhythms. The molecular targets and pathways involved include the suprachiasmatic nucleus and the noradrenergic locus coeruleus.

Comparison with Similar Compounds

N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide can be compared with other similar compounds, such as:

    Ramelteon: A potent and selective agonist at melatonin MT1/MT2 receptors, used to treat insomnia.

    Agomelatine: Another melatonin receptor agonist with additional serotonin receptor antagonism, used as an antidepressant.

    Melatonin: The natural hormone that regulates sleep-wake cycles.

The uniqueness of this compound lies in its specific structure and its role as an impurity in the synthesis of Ramelteon.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-[2-[6-hydroxy-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide

InChI

InChI=1S/C16H23NO3/c1-2-15(20)17-9-7-12-4-3-11-5-6-14(19)13(8-10-18)16(11)12/h5-6,12,18-19H,2-4,7-10H2,1H3,(H,17,20)

InChI Key

NHNKXHOSEOOXLP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C(=C(C=C2)O)CCO

Origin of Product

United States

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